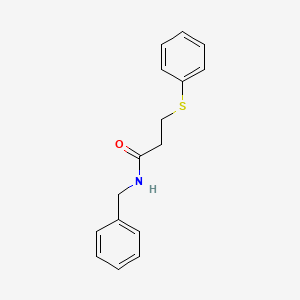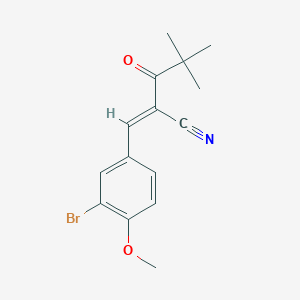
N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide, also known as DFB, is a chemical compound that has been widely studied for its potential applications in scientific research. DFB is a sulfonamide derivative that is structurally similar to other sulfonamide-based compounds that have been used as drugs for various medical conditions. In
作用机制
N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide exerts its biological effects by binding to the active site of carbonic anhydrase and inhibiting its activity. Carbonic anhydrase catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons, which is essential for maintaining the pH balance in many tissues. By inhibiting carbonic anhydrase, this compound can alter the pH balance and disrupt various physiological processes that depend on it.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by disrupting their pH balance and inducing apoptosis. This compound has also been shown to modulate the activity of ion channels and transporters, which can affect the function of various tissues such as the brain, heart, and kidneys.
实验室实验的优点和局限性
N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide has several advantages for use in scientific research, including its high potency, selectivity, and stability. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective tool for studying carbonic anhydrase and other biological processes. However, this compound also has some limitations, such as its potential toxicity and non-specific effects on other enzymes and proteins. Therefore, careful dose-response and time-course experiments are necessary to ensure the specificity and reproducibility of the results.
未来方向
There are several future directions for research on N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide and its potential applications in various scientific fields. One direction is to explore the structure-activity relationship of this compound and its analogs to optimize their potency, selectivity, and pharmacokinetic properties. Another direction is to investigate the molecular mechanisms of this compound's effects on ion channels and transporters, and their implications for various physiological processes. Finally, this compound can be used as a tool for studying the role of carbonic anhydrase in various diseases such as cancer, neurological disorders, and metabolic disorders.
合成方法
N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 3,4-difluoroaniline with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in a high yield and purity.
科学研究应用
N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and molecular biology. This compound has been shown to inhibit the activity of a specific enzyme called carbonic anhydrase, which plays a crucial role in many physiological processes such as acid-base balance, ion transport, and respiration. This compound has also been studied for its potential use as a fluorescent probe for imaging biological systems.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-3-4-10(2)14(7-9)20(18,19)17-11-5-6-12(15)13(16)8-11/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHARGEQCVSYZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11,11-dimethyl-3,4,11,12-tetrahydro-2H,9H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B5794202.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794206.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5794229.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5794241.png)


![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5794261.png)

![3-chloro-4-methoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5794275.png)
![2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794281.png)
![N'-[(5-bromo-2-thienyl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5794283.png)
